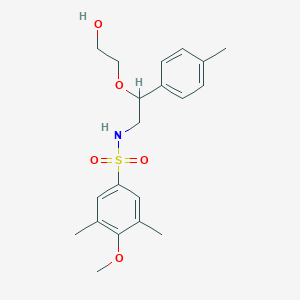

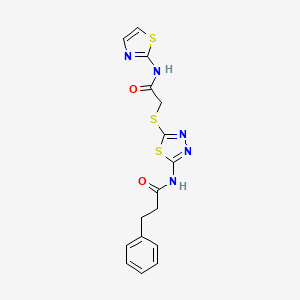

![molecular formula C20H24N2O5S B2365865 3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide CAS No. 926031-95-0](/img/structure/B2365865.png)

3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.

BenchChem offers high-quality 3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Unusual Ring-Expansion Synthesis

A study by Kolluri et al. (2018) on the cyclization of similar compounds revealed an unexpected ring-expansion process, leading to the formation of spiroepoxide structures. This highlights the potential for unexpected pathways in synthesizing derivatives of the specified compound (Kolluri et al., 2018).

Kinase Inhibitor Development

Naganathan et al. (2015) described the process development for scalable synthesis involving the tetrahydrobenzo[f][1,4]oxazepine core, which is similar to the core structure of the specified compound. This suggests its potential application in kinase inhibitor development (Naganathan et al., 2015).

Inhibition of Carbonic Anhydrases

Research by Sapegin et al. (2018) on [1,4]oxazepine-based primary sulfonamides showed strong inhibition of human carbonic anhydrases, indicating the potential biomedical application of similar structures (Sapegin et al., 2018).

Spectroscopic and Structural Characterization

A study by Almansour et al. (2016) on benzimidazole-tethered oxazepine hybrids provides insights into the molecular structure, suggesting the importance of such analyses for similar compounds (Almansour et al., 2016).

Chemical and Biological Properties

Organocatalytic Asymmetric Synthesis

The work of Li et al. (2019) on the asymmetric synthesis involving dibenzo[b,f][1,4]oxazepines suggests the potential of organocatalysis in synthesizing stereochemically complex derivatives of the specified compound (Li et al., 2019).

Eco-Friendly Synthesis Methods

Research by Babazadeh et al. (2016) on the synthesis of benzoxazepine derivatives in aqueous media highlights the possibility of environmentally friendly synthesis methods for similar compounds (Babazadeh et al., 2016).

Photodynamic Therapy Applications

Pişkin et al. (2020) described the synthesis of new benzenesulfonamide derivatives with potential applications in photodynamic therapy for cancer treatment, indicating similar potential uses for the specified compound (Pişkin et al., 2020).

Antimicrobial Activity

Abbasi et al. (2016) synthesized N-substituted sulfonamides with benzodioxane moiety, showing potent antibacterial potential. This suggests the possibility of antimicrobial applications for similar structures (Abbasi et al., 2016).

Fungicidal Activity

Yang et al. (2017) demonstrated the fungicidal activities of dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues, suggesting potential agricultural applications for related compounds (Yang et al., 2017).

Enzyme Inhibition

Abbasi et al. (2019) studied sulfonamides with benzodioxane and acetamide moieties as enzyme inhibitors, which could be relevant for the design of enzyme-targeting drugs using similar structures (Abbasi et al., 2019).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .

Mode of Action

Based on its structural similarity to imidazole derivatives, it may interact with its targets through hydrogen bonding, electrostatic interactions, or hydrophobic interactions .

Biochemical Pathways

Imidazole derivatives, which share structural similarities with this compound, have been reported to affect various biochemical pathways, including those involved in inflammation, tumor growth, and viral replication .

Pharmacokinetics

Compounds with similar structures are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Imidazole derivatives, which share structural similarities with this compound, have been reported to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of compounds with similar structures .

properties

IUPAC Name |

3-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-propoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-4-10-26-18-8-6-16(12-14(18)2)28(24,25)21-15-5-7-19-17(13-15)20(23)22(3)9-11-27-19/h5-8,12-13,21H,4,9-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDWQPVPDBZQFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2365783.png)

![1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one](/img/structure/B2365789.png)

![2-chloro-N-[4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)pyridine-4-carboxamide](/img/structure/B2365794.png)

![(Z)-methyl 3-allyl-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2365795.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide](/img/structure/B2365797.png)

![1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2365798.png)

![5-(3-chlorophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2365799.png)

![3-Chloro-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2365801.png)